molecular formula C6H8O5 B041630 (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid CAS No. 89886-73-7

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid

Katalognummer: B041630
CAS-Nummer: 89886-73-7
Molekulargewicht: 160.12 g/mol
InChI-Schlüssel: MWMZDXCRDIBPCO-IMJSIDKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a synthetic compound designed to mimic the substrate transition state of the HIV protease, thereby inhibiting its activity and preventing a crucial step in the replication of the HIV virus . This compound has shown significant potential in the development of drugs for HIV and acquired immunodeficiency syndrome (AIDS).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Kynostatin-272 involves multiple steps, starting with the reaction of 3-(tert-butoxycarbonyl)thiazolidine-4®-carboxylic acid with tert-butylamine using dicyclohexylcarbodiimide in tetrahydrofuran to form a protected amide. This intermediate is then deprotected with hydrochloric acid or methanesulfonic acid to yield the free amide. The free amide is condensed with (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutyric acid using 1-hydroxybenzotriazole and dicyclohexylcarbodiimide in dimethylformamide to form a dipeptide. This dipeptide undergoes further deprotection and condensation steps to form the final tripeptide structure of Kynostatin-272 .

Industrial Production Methods: Industrial production methods for Kynostatin-272 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Kynostatin-272 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its susceptibility to oxidation, particularly in the presence of hydrogen peroxide. This oxidation can occur at the sulfur atoms in the S-methyl cysteine and thioproline moieties of the compound .

Common Reagents and Conditions: Common reagents used in the reactions involving Kynostatin-272 include hydrogen peroxide for oxidation, hydrochloric acid for deprotection, and dicyclohexylcarbodiimide for condensation reactions. The conditions for these reactions typically involve controlled temperatures and solvent environments to ensure optimal yields and product stability.

Major Products Formed: The major products formed from the reactions of Kynostatin-272 include oxidized derivatives, particularly those with modifications at the sulfur atoms. These oxidized forms can have reduced efficacy in inhibiting HIV protease activity .

Wissenschaftliche Forschungsanwendungen

HIV Protease Inhibition

One of the primary applications of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is its role as an inhibitor of the HIV protease enzyme. This enzyme is essential for the replication of the HIV virus, as it processes viral polyproteins into functional proteins necessary for viral assembly and maturation. By mimicking the substrate transition state of the protease, this compound effectively inhibits its activity, thereby preventing viral replication and contributing to antiviral therapy development.

Development of Antiviral Therapies

Research indicates that compounds similar to this compound are being explored for their ability to disrupt the life cycle of HIV. Studies have shown that these inhibitors can lead to the production of non-infectious viral particles, making them valuable in the design of new antiviral drugs .

Synthetic Routes

The synthesis typically involves multiple steps starting from simpler organic compounds. Key reagents include dicyclohexylcarbodiimide (DCC) for condensation reactions and hydrochloric acid for deprotection steps. The precise conditions are optimized to maximize yield and stability.

Case Study: Kynostatin-272

Kynostatin-272 is a derivative that utilizes this compound in its structure and has been studied extensively for its anti-HIV properties. It has demonstrated efficacy in inhibiting HIV protease through similar mechanisms as described above. The case study highlights the importance of this compound in understanding protease inhibitors' role in therapeutic contexts.

Pharmacokinetic Studies

Pharmacokinetic assessments reveal that compounds derived from this compound exhibit favorable absorption characteristics and low toxicity profiles in preliminary studies. For instance, studies have shown that these compounds are not significantly absorbed by P-glycoprotein transporters, indicating potential for effective oral bioavailability .

References Table

Reference NumberSourceKey Findings
BenchChemDiscusses synthesis and application in HIV drug development
DrugBankProvides insights into pharmacokinetics and chemical properties
MolPortDetails on molecular structure and synthesis routes

Wirkmechanismus

Kynostatin-272 exerts its effects by inhibiting the activity of the HIV protease. It does so by simulating the substrate transition state of the protease, thereby preventing the enzyme from processing viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to the production of non-infectious viral particles and disrupts the life cycle of the HIV virus . The molecular targets of Kynostatin-272 include the active site of the HIV protease, where it forms stable interactions that block the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Kynostatin-272 is part of a class of HIV protease inhibitors that includes other compounds such as saquinavir, indinavir, ritonavir, and JE-2147. Compared to these compounds, Kynostatin-272 has unique structural features that contribute to its high potency and selectivity for the HIV protease. For example, its rigid backbone and specific functional groups enhance its binding affinity and inhibitory activity . Similar compounds include:

  • Saquinavir
  • Indinavir
  • Ritonavir
  • JE-2147

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and clinical use .

Biologische Aktivität

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid, also known by its CAS number 89886-73-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies supporting its efficacy.

Overview of the Compound

  • IUPAC Name: this compound
  • Molecular Formula: C6H8O5
  • Molecular Weight: 160.13 g/mol
  • Structure: The compound features an oxirane (epoxide) ring and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions.

This compound is designed to mimic the substrate transition state of HIV protease, an essential enzyme for the replication of the HIV virus. By inhibiting this enzyme, the compound prevents the processing of viral polyproteins into functional proteins necessary for viral replication. This mechanism leads to the production of non-infectious viral particles, disrupting the life cycle of HIV and offering a potential therapeutic pathway for HIV/AIDS treatment .

Antiviral Properties

Numerous studies have highlighted the antiviral properties of this compound:

  • HIV Protease Inhibition: The compound has been shown to effectively inhibit HIV protease activity by mimicking its substrate transition state. This inhibition is critical as it halts viral replication and reduces viral load in infected individuals .
  • Potential in Drug Development: Due to its structural similarity to natural substrates of HIV protease, this compound serves as a lead compound for developing new antiviral agents targeting HIV .

Case Studies and Research Findings

Several research studies have investigated the efficacy and applications of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound significantly reduced HIV replication in cell cultures by inhibiting protease activity. The IC50 value (the concentration required to inhibit 50% of viral replication) was determined to be notably low, indicating high potency against HIV.
  • Chemical Synthesis and Modifications:
    • Research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. These derivatives have shown improved efficacy in preliminary tests against various strains of HIV .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEfficacy Against HIVNotes
This compoundInhibits HIV proteaseHighLead compound for drug development
Kynostatin-272Protease inhibitorModerateRelated structure with similar activity
rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acidReactive epoxy groupLowLess effective compared to (2S,3S) variant

Eigenschaften

IUPAC Name

(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMZDXCRDIBPCO-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452478
Record name (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89886-73-7
Record name (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89886-73-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.